4-Chloro-3-sulfamoylbenzoic acid

Catalog No.
S591199
CAS No.
1205-30-7
M.F
C7H6ClNO4S
M. Wt
235.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-sulfamoylbenzoic acid

CAS Number

1205-30-7

Product Name

4-Chloro-3-sulfamoylbenzoic acid

IUPAC Name

4-chloro-3-sulfamoylbenzoic acid

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

InChI

InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

InChI Key

FHQAWINGVCDTTG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl

Synonyms

4-Chloro-3-Sulphamoylbenzoic Acid; 3-(Aminosulfonyl)-4-chloro-benzoic Acid; 3-Aminosulfonyl-4-chlorobenzoic Acid; 3-Sulfamoyl-4-chlorobenzoic Acid; 4-Chloro-5-sulfamoylbenzoic Acid;

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl

4-Chloro-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6ClNO4SC_7H_6ClNO_4S and a molecular weight of 235.64 g/mol. It is characterized by the presence of a chloro group and a sulfamoyl group attached to a benzoic acid backbone. The compound is known for its potential applications in pharmaceuticals, particularly as a diuretic and in the development of carbonic anhydrase inhibitors, which are relevant in treating conditions like glaucoma and edema .

As a Metabolite:

4-Chloro-3-sulfamoylbenzoic acid (4-Cl-3-SBA) is primarily studied as the major metabolite of tripamide, a new antihypertensive agent. This means that when tripamide enters the body, it is broken down by the liver and other organs into 4-Cl-3-SBA, which is then eliminated through the urine. ()

As an Impurity:

4-Cl-3-SBA has also been identified as an impurity present in clopamide tablets, another antihypertensive medication. Researchers have developed methods to quantify the amount of 4-Cl-3-SBA in these tablets using chromatographic-densitometric techniques. ()

, including:

  • Acylation Reactions: The compound can react with amines to form sulfonamide derivatives. For instance, it can be reacted with carboxy-protected amino acids or dipeptides to yield corresponding benzene-carboxamide derivatives .
  • Chlorosulfonation: This involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid, leading to the formation of 4-chloro-3-(chlorosulfonyl)benzoic acid, which can subsequently be converted into 4-chloro-3-sulfamoylbenzoic acid through amination .
  • Hydrazine Formation: The compound can also be transformed into hydrazides, which may have additional biological activities .

4-Chloro-3-sulfamoylbenzoic acid exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase isozymes. Compounds derived from it have shown affinity in the low nanomolar range for isozymes CA II and IV, making them potential candidates for treating glaucoma due to their ability to reduce intraocular pressure . Additionally, some derivatives have demonstrated prolonged action compared to existing treatments like dorzolamide .

The synthesis of 4-chloro-3-sulfamoylbenzoic acid typically involves several steps:

  • Chlorosulfonation: 4-Chlorobenzoic acid is treated with chlorosulfonic acid at elevated temperatures (around 140°C) to introduce the chlorosulfonyl group.
  • Amination: The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then reacted with a primary amine (such as methylamine) in a suitable solvent (e.g., water or alcohol) at moderate temperatures (15–30°C) to yield the final product .

4-Chloro-3-sulfamoylbenzoic acid has several applications, including:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting carbonic anhydrase.
  • Research: Used in studies related to enzyme inhibition and drug development.
  • Chemical Industry: As a reference standard in analytical chemistry for quality control purposes .

Studies on the interactions of 4-chloro-3-sulfamoylbenzoic acid with biological targets have shown promising results, particularly regarding its inhibition of carbonic anhydrase isozymes. Research indicates that certain derivatives exhibit high selectivity and potency, suggesting potential for therapeutic use in conditions requiring modulation of carbon dioxide and bicarbonate levels in biological systems .

Several compounds share structural similarities with 4-chloro-3-sulfamoylbenzoic acid. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid0.89Contains a fluorine atom, altering its electronic properties.
2,4-Dichloro-5-sulfamoylbenzoic acid0.85Has two chlorine substituents, enhancing lipophilicity.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid0.77Combines both chloro and fluoro groups for unique reactivity.
2-Chlorobenzenesulfonohydrazide0.69Hydrazide derivative that may exhibit different biological activities.
Other sulfamoyl benzenecarboxylic acidsVariesEach has distinct substituents affecting solubility and reactivity.

These compounds are significant for comparative studies in drug design and development due to their varying biological activities and chemical properties .

Early Synthesis and Structural Characterization

The compound first appeared in pharmacological literature in the 1980s during metabolic studies of diuretics like tripamide. Initial synthesis routes involved ester hydrolysis of methyl-4-chloro-3-sulfamoylbenzoate using lithium hydroxide, achieving 81.3% yield. By the 1990s, its identification as a clopamide tablet impurity prompted analytical method development.

Evolution in Pharmaceutical Applications

A 2001 breakthrough demonstrated its carbonic anhydrase inhibitory activity, with 4-chloro-3-sulfamoyl benzenecarboxamides showing nanomolar affinity for CA II and IV isozymes. This discovery positioned it as a candidate for glaucoma treatment, outperforming dorzolamide in prolonged intraocular pressure reduction. Subsequent research revealed antibacterial properties against Staphylococcus aureus and Escherichia coli through membrane disruption mechanisms.

4-Chloro-3-sulfamoylbenzoic acid represents a significant aromatic sulfonamide derivative with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 grams per mole [1] [3]. This compound exhibits a complex molecular architecture featuring a benzoic acid backbone substituted with a chlorine atom at the 4-position and a sulfamoyl group at the 3-position [1] [2]. The compound crystallizes as white to off-white crystalline powder with a melting point ranging from 256°C to 263°C [6] [15].

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characteristics of 4-Chloro-3-sulfamoylbenzoic acid have been elucidated through systematic X-ray diffraction studies [6] [15]. The compound exhibits distinct crystalline morphology with well-defined unit cell parameters that reflect its molecular packing arrangement [6]. The crystal structure demonstrates the typical tetrahedral geometry around the sulfur atom, which is characteristic of sulfonamide functional groups [44] [45].

Detailed crystallographic analysis reveals that the sulfur-oxygen bond lengths in the sulfamoyl group range from 1.428 to 1.441 Angstroms, consistent with typical sulfonamide derivatives [44]. The sulfur-carbon bond length is approximately 1.766 Angstroms, while the sulfur-nitrogen bond length measures approximately 1.618 to 1.622 Angstroms [44]. The oxygen-sulfur-oxygen bond angles are reported to be approximately 119.49 degrees, with nitrogen-sulfur-carbon bond angles of 106.86 degrees [44].

Crystallographic ParameterValueUnit
Molecular FormulaC₇H₆ClNO₄S-
Molecular Weight235.64g/mol
Melting Point256-263°C
Crystal FormCrystalline Powder-
Sulfur-Oxygen Bond Length1.428-1.441Å
Sulfur-Carbon Bond Length1.766Å
Sulfur-Nitrogen Bond Length1.618-1.622Å

The molecular packing in the crystal lattice is stabilized through intermolecular hydrogen bonding networks involving the carboxylic acid group and the sulfamoyl functionality [33] [35]. These hydrogen bonding interactions contribute significantly to the thermal stability and physical properties of the compound [33].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 4-Chloro-3-sulfamoylbenzoic acid through both proton and carbon-13 Nuclear Magnetic Resonance techniques [6] [13] [15]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the molecular structure and substitution pattern on the aromatic ring [13] [15].

The aromatic proton signals appear in the downfield region between 7.5 and 8.5 parts per million, consistent with the electron-withdrawing effects of both the chlorine and sulfamoyl substituents [14] [17]. The carboxylic acid proton typically appears as a broad singlet around 13.0 parts per million due to rapid exchange with deuterated dimethyl sulfoxide solvent [14] [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for the aromatic carbons, with the carbonyl carbon of the carboxylic acid group appearing around 170 parts per million [16] [25]. The aromatic carbons bearing the chlorine and sulfamoyl substituents show characteristic downfield shifts due to the electron-withdrawing nature of these functional groups [16] [25].

Nuclear Magnetic Resonance SignalChemical Shift (ppm)Assignment
Aromatic Protons7.5-8.5Benzene Ring H
Carboxylic Acid Proton~13.0COOH
Sulfamoyl ProtonsVariableSO₂NH₂
Carbonyl Carbon~170C=O
Aromatic Carbons120-140Benzene Ring C

The Nuclear Magnetic Resonance data consistently confirms the proposed structure with all spectral features being consistent with the expected molecular framework [6] [13] [15].

Fourier-Transform Infrared Spectroscopic Profiling

Fourier-Transform Infrared spectroscopy provides detailed vibrational analysis of 4-Chloro-3-sulfamoylbenzoic acid, revealing characteristic absorption bands for all major functional groups [6] [15] [19]. The spectrum exhibits distinct peaks that allow for unambiguous identification of the compound and confirmation of its structural features [19] [23].

The carboxylic acid functionality displays characteristic absorption patterns including a broad hydroxyl stretch between 2500-3300 wavenumbers and a carbonyl stretch around 1685-1710 wavenumbers [38] [39]. The aromatic carbon-carbon stretching vibrations appear in the regions 1600-1585 and 1500-1400 wavenumbers [40].

The sulfamoyl group exhibits characteristic symmetric and asymmetric sulfur-oxygen stretching vibrations in the region 1335-1370 wavenumbers [23] [37]. The nitrogen-hydrogen stretching vibrations of the sulfamoyl group appear around 3200-3400 wavenumbers [23] [37].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Carboxylic Acid OH2500-3300O-H stretch
Carboxylic Acid C=O1685-1710C=O stretch
Aromatic C=C1600-1585, 1500-1400C=C stretch
Sulfamoyl S=O1335-1370S=O stretch
Sulfamoyl N-H3200-3400N-H stretch
Aromatic C-H3000-3100C-H stretch

The Fourier-Transform Infrared spectrum provides comprehensive fingerprint identification for the compound and confirms the presence of all expected functional groups [19] [23] [38].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Chloro-3-sulfamoylbenzoic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [2] [9] [24]. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the molecular weight of the compound [2] [9].

The fragmentation pattern follows typical pathways observed for aromatic carboxylic acids and sulfonamide derivatives [24] [25]. Loss of the carboxylic acid functionality (mass 45) results in a significant fragment at mass-to-charge ratio 190 [24]. Additional fragmentation involves loss of sulfur dioxide (mass 64) and chlorine (mass 35), producing characteristic daughter ions [24].

The base peak in the mass spectrum typically corresponds to the aromatic fragment after loss of both the carboxylic acid and sulfamoyl functionalities [24] [25]. Electrospray ionization mass spectrometry shows enhanced molecular ion stability with characteristic isotope patterns reflecting the presence of chlorine [9].

Fragment IonMass-to-Charge RatioAssignment
Molecular Ion235[M]⁺
Loss of COOH190[M-45]⁺
Loss of SO₂171[M-64]⁺
Loss of Cl200[M-35]⁺
Aromatic Fragment~140Base Peak

The mass spectrometric data provides unambiguous molecular weight confirmation and structural validation through characteristic fragmentation pathways [2] [9] [24].

Computational Chemistry Insights

Density Functional Theory calculations and molecular dynamics simulations provide comprehensive theoretical understanding of 4-Chloro-3-sulfamoylbenzoic acid molecular properties [11] [29] [42]. These computational approaches elucidate electronic structure, geometric optimization, and dynamic behavior of the compound [11] [29].

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set reveal optimized geometric parameters that correlate well with experimental crystallographic data [11] [29]. The calculated bond lengths and angles show excellent agreement with X-ray diffraction measurements, validating the computational approach [11] [29].

Molecular electrostatic potential mapping demonstrates the electron distribution around the molecule, highlighting regions of positive and negative charge density [29] [43]. The sulfamoyl group exhibits significant negative electrostatic potential due to the electronegative oxygen atoms, while the aromatic ring shows intermediate values [29].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into chemical reactivity and electronic transitions [29] [43]. The energy gap between these orbitals indicates the compound's stability and potential for electronic excitation [29] [43].

Computational ParameterCalculated ValueMethod
Total EnergyVariableDFT B3LYP/6-31G(d,p)
Dipole MomentVariableDFT B3LYP/6-31G(d,p)
HOMO EnergyVariableDFT B3LYP/6-31G(d,p)
LUMO EnergyVariableDFT B3LYP/6-31G(d,p)
Energy GapVariableDFT B3LYP/6-31G(d,p)

Molecular dynamics simulations provide insights into the conformational flexibility and thermal behavior of the compound in different environments [29] [42]. These calculations reveal the preferred conformations and rotational barriers around key bonds, particularly the sulfur-nitrogen and carbon-carbon bonds connecting the functional groups [29] [42].

The hydrolysis of methyl 4-chloro-3-sulfamoylbenzoate represents a fundamental synthetic pathway for the preparation of 4-chloro-3-sulfamoylbenzoic acid [1] . This approach involves the conversion of the corresponding methyl ester precursor under controlled aqueous conditions, providing moderate to good yields with excellent purity.

Mechanistic Considerations

The hydrolysis mechanism proceeds through nucleophilic attack by water molecules on the carbonyl carbon of the ester group [4] [5]. Under neutral to slightly acidic conditions, the reaction follows a conventional SN2-type mechanism at the carbonyl center. The electron-withdrawing effects of both the chlorine substituent at the 4-position and the sulfamoyl group at the 3-position significantly enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [1].

Optimized Reaction Conditions

Research has demonstrated that optimal hydrolysis conditions involve maintaining temperatures between 80-100°C for 2-6 hours . The reaction typically employs a 1:3 molar ratio of ester to water, with yields ranging from 75-85% and final product purities of 95-98% . Temperature control is critical, as excessive heating above 110°C can lead to partial decomposition of the sulfamoyl group, resulting in decreased yields and impurity formation [7].

Solvent Effects and Optimization

The choice of reaction medium significantly influences both reaction rate and product purity. Mixed aqueous-organic systems, particularly water-ethanol mixtures (2:1 v/v), have shown enhanced reaction rates compared to purely aqueous conditions . The addition of small amounts of acid catalysts, such as hydrochloric acid (0.1-0.5 M), can accelerate the hydrolysis process, reducing reaction times to 1.5-3 hours while maintaining comparable yields .

Kinetic Analysis

Kinetic studies reveal that the hydrolysis follows pseudo-first-order kinetics under excess water conditions [8]. The apparent rate constant increases exponentially with temperature, following Arrhenius behavior with an activation energy of approximately 52-58 kJ/mol [4]. This relatively low activation energy suggests that the reaction is kinetically favorable under mild conditions.

Alkaline Saponification Routes and Reaction Kinetics

Alkaline saponification represents the most efficient and widely employed method for industrial-scale production of 4-chloro-3-sulfamoylbenzoic acid [9] [10] [11]. This base-catalyzed process offers superior reaction rates, higher yields, and enhanced selectivity compared to acid-catalyzed hydrolysis.

Reaction Mechanism and Pathways

The alkaline saponification mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl carbon, forming a tetrahedral intermediate [9] [12]. The mechanism proceeds through initial formation of a hydroxide-ester adduct, followed by elimination of the alkoxide leaving group and subsequent proton transfer to generate the carboxylate anion [9]. Under basic conditions, the final product exists as the sodium carboxylate salt, which requires acidification for isolation of the free carboxylic acid.

Kinetic Parameters and Optimization

Comprehensive kinetic analysis demonstrates that saponification rates are highly dependent on both temperature and hydroxide concentration [10] [11]. Optimal conditions employ sodium hydroxide concentrations between 0.5-2.0 M at temperatures of 70-90°C, achieving 80-90% yields within 2-4 hours [10]. The reaction exhibits second-order kinetics, with rate constants ranging from 0.023 L/mol·min at 70°C to 0.234 L/mol·min at 110°C.

Mass Transfer Considerations

In heterogeneous liquid-liquid systems, mass transfer between phases becomes the rate-limiting step [10]. Studies have shown that interfacial area and mixing efficiency significantly influence overall reaction rates. High-speed stirring (400-1100 rpm) and the use of phase-transfer catalysts can enhance mass transfer coefficients by factors of 2-5 [11].

Temperature Effects and Reaction Control

Temperature optimization reveals that increasing temperature from 70°C to 100°C results in a five-fold increase in reaction rate [10]. However, temperatures above 110°C lead to competing side reactions, including partial decomposition of the sulfamoyl group and formation of colored impurities . The optimal temperature range of 80-90°C provides the best balance between reaction rate and product quality.

Industrial Implementation

Large-scale alkaline saponification typically employs continuous stirred-tank reactors with efficient heat removal systems . The exothermic nature of the reaction (ΔH ≈ -35 kJ/mol) requires careful temperature control to prevent thermal runaway [10]. Implementation of cascade reactor systems allows for better heat management and improved conversion efficiency.

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies have emerged as valuable alternatives for laboratory-scale preparation of 4-chloro-3-sulfamoylbenzoic acid derivatives, particularly for research applications requiring high purity products [15] [16] [17]. These approaches leverage polymer-supported reagents and substrates to facilitate purification and enable automated synthesis protocols.

Resin Selection and Functionalization

The most commonly employed solid supports include polystyrene-based resins cross-linked with divinylbenzene (1-2% cross-linking) [18]. Wang resin and Rink amide resin have proven particularly effective for benzoic acid derivative synthesis [17]. The resin loading typically ranges from 0.8-1.2 mmol/g, providing adequate capacity while maintaining good swelling properties in organic solvents [19].

Synthetic Strategies and Protocols

Solid-phase synthesis typically begins with attachment of a protected benzoic acid precursor to the resin through ester or amide linkages [15]. Sequential deprotection and functionalization steps introduce the chloro and sulfamoyl substituents under mild conditions. The use of polymer-supported reagents, such as polymer-bound triphenylphosphine and chlorosulfonic acid equivalents, minimizes purification requirements between synthetic steps [18].

Automation and High-Throughput Applications

Automated synthesizers have been successfully adapted for solid-phase preparation of sulfamoylbenzoic acid libraries [16]. These systems enable parallel synthesis of multiple analogs with systematic variation of substituents. Typical synthesis cycles involve 15-minute coupling reactions followed by washing and deprotection steps, allowing completion of multi-step sequences within 12-24 hours [19].

Cleavage and Product Isolation

Final cleavage from the solid support typically employs trifluoroacetic acid or basic conditions, depending on the linker strategy [17]. Resin-bound synthesis generally provides products with 85-92% purity directly upon cleavage, though yields are typically lower (60-75%) compared to solution-phase methods due to incomplete reactions and side-product formation [15].

Limitations and Scalability Challenges

While solid-phase synthesis offers advantages in terms of purification and automation, several limitations restrict its industrial applicability [15]. The high cost of specialized resins and reagents, combined with lower overall yields, makes this approach economically unfavorable for large-scale production. Additionally, the heterogeneous nature of solid-phase reactions can lead to incomplete conversions and non-uniform product quality [19].

Purification Strategies and Recrystallization Protocols

Effective purification of 4-chloro-3-sulfamoylbenzoic acid requires carefully optimized protocols to achieve the high purity levels demanded for pharmaceutical applications [20] [21] . Multiple purification strategies have been developed, ranging from simple recrystallization to advanced chromatographic techniques.

Recrystallization Methodologies

Traditional recrystallization from aqueous solutions represents the most widely used purification method [20] . The optimal solvent system employs hot water (90-100°C) for dissolution, followed by controlled cooling to room temperature over 2-4 hours [20]. This approach typically achieves 85-90% recovery yields with final purities of 96-98% . The recrystallization process benefits from the compound's favorable solubility profile, being sparingly soluble in cold water but readily soluble in hot water.

Mixed Solvent Systems

Enhanced purification can be achieved using ethanol-water mixtures (3:1 v/v) as the recrystallization medium . This system provides improved crystal morphology and reduced occlusion of impurities, resulting in purities of 95-97% with recovery yields of 80-88% [21]. The mixed solvent approach is particularly effective for removing trace organic impurities that may co-crystallize from purely aqueous solutions.

Advanced Recrystallization Techniques

Dimethylformamide-water systems (1:2 v/v) have been investigated for challenging purification scenarios . While providing excellent impurity rejection and final purities of 93-96%, this method suffers from moderate recovery yields (75-85%) and requires careful solvent removal to eliminate residual dimethylformamide . The method is primarily reserved for research-grade material preparation.

Hot Filtration Protocols

Hot filtration techniques enable removal of insoluble impurities while maintaining high product recovery [20]. The process involves dissolution in hot water (90-95°C) followed by filtration through heated funnels to prevent premature crystallization [20]. This approach achieves recovery yields of 88-95% with purities of 92-95%, making it suitable for industrial applications [21].

Chromatographic Purification

High-performance liquid chromatography using silica gel columns with methanol-dichloromethane mobile phases can achieve exceptional purities (98-99%) . However, the low throughput and high solvent consumption limit this approach to analytical or research applications [21]. Preparative HPLC methods have been developed for isolation of highly pure reference standards.

Crystallization Optimization

Systematic studies of crystallization parameters reveal that controlled cooling rates (1-2°C/hour) and seeding with pure crystals significantly improve product quality [21] [23]. The addition of activated carbon during hot dissolution effectively removes colored impurities, though care must be taken to avoid product adsorption [20]. Optimal crystal size and morphology are achieved through careful control of supersaturation levels and agitation rates.

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 4-chloro-3-sulfamoylbenzoic acid presents numerous technical and economic challenges that must be systematically addressed [24] [25]. These challenges encompass reaction engineering, process safety, environmental considerations, and quality control requirements.

Heat Management and Reactor Design

Industrial-scale synthesis generates substantial heat loads due to the exothermic nature of chlorosulfonation and saponification reactions [25]. The chlorosulfonation of 4-chlorobenzoic acid releases approximately 45-50 kJ/mol, requiring efficient heat removal to maintain reaction temperatures below 50°C . Continuous stirred-tank reactors equipped with external heat exchangers and internal cooling coils provide adequate temperature control for batches up to 10,000 L [25].

Mass Transfer Limitations

Scale-up of heterogeneous reactions encounters significant mass transfer challenges, particularly during the alkaline saponification step [10] . The interfacial area between aqueous and organic phases decreases with increasing reactor size, leading to reduced reaction rates and incomplete conversions [10]. Implementation of high-efficiency impeller designs and gas sparging systems can partially mitigate these effects, though careful optimization is required for each reactor configuration [25].

Solvent Recovery and Environmental Impact

Large-scale production generates substantial quantities of organic solvents and acidic waste streams that require careful management [25]. Efficient solvent recovery systems, including distillation columns and closed-loop recycling, are essential for economic viability . Patent workflows emphasize the importance of neutralizing acidic byproducts with calcium hydroxide to generate manageable solid waste streams rather than corrosive liquid effluents .

Equipment Corrosion and Material Selection

The use of chlorosulfonic acid and other aggressive reagents necessitates specialized construction materials resistant to acid corrosion . Hastelloy C-276 and similar nickel-based alloys provide adequate corrosion resistance for reactor internals, while PTFE-lined equipment offers cost-effective protection for less critical components . Regular inspection and maintenance protocols are essential to prevent equipment failure and ensure product quality.

Process Safety Considerations

Industrial production involves handling of hazardous materials, including chlorosulfonic acid, thionyl chloride, and ammonia [25]. Comprehensive safety management systems, including pressure relief systems, gas scrubbing equipment, and emergency shutdown procedures, are mandatory for regulatory compliance . Worker exposure monitoring and specialized personal protective equipment requirements add significant operational complexity [25].

Quality Control and Analytical Methods

Maintaining consistent product quality across large-scale batches requires robust analytical methods and in-line monitoring systems [27]. High-performance liquid chromatography remains the gold standard for purity determination, with typical specifications requiring minimum 98% purity and maximum 0.5% total impurities [27]. Implementation of near-infrared spectroscopy and other rapid analytical techniques enables real-time process monitoring and quality control [25].

Economic Optimization

Industrial viability depends on optimizing the balance between raw material costs, energy consumption, and product yield [25]. Current manufacturing costs range from $15-25 per kilogram for technical-grade material, with pharmaceutical-grade material commanding premiums of 50-100% [27]. Process intensification through continuous manufacturing and modular reactor designs offers potential for significant cost reductions while improving product consistency [25].

Regulatory Compliance

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.6

Appearance

Off-White Solid

Melting Point

261-263°C

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1205-30-7

Wikipedia

4-Chloro-5-sulphamoylbenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types